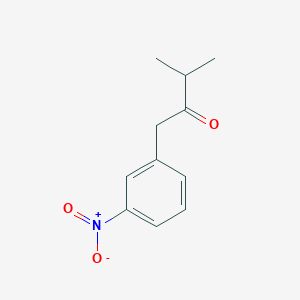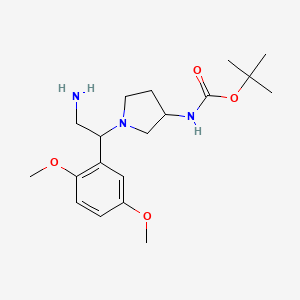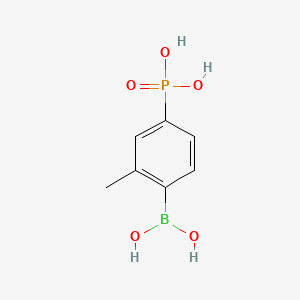
(4-Borono-3-methylphenyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Borono-3-methylphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of both boronic and phosphonic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Borono-3-methylphenyl)phosphonic acid typically involves the reaction of 4-bromo-3-methylphenylboronic acid with a suitable phosphonic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-phosphorus bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: (4-Borono-3-methylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydride donors such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Borono-3-methylphenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (4-Borono-3-methylphenyl)phosphonic acid involves its interaction with molecular targets through its boronic and phosphonic acid groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The phosphonic acid group can mimic phosphate groups, allowing it to interact with enzymes and receptors involved in phosphorylation processes .
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the phosphonic acid group, limiting its applications in phosphorylation-related processes.
Phenylphosphonic acid: Lacks the boronic acid group, reducing its utility in Suzuki–Miyaura coupling reactions.
(4-Borono-3-methylphenyl)boronic acid: Similar structure but lacks the phosphonic acid group, affecting its biochemical interactions.
Uniqueness: (4-Borono-3-methylphenyl)phosphonic acid is unique due to the presence of both boronic and phosphonic acid groups, allowing it to participate in a broader range of chemical reactions and interactions compared to its analogs .
Propiedades
Fórmula molecular |
C7H10BO5P |
|---|---|
Peso molecular |
215.94 g/mol |
Nombre IUPAC |
(4-borono-3-methylphenyl)phosphonic acid |
InChI |
InChI=1S/C7H10BO5P/c1-5-4-6(14(11,12)13)2-3-7(5)8(9)10/h2-4,9-10H,1H3,(H2,11,12,13) |
Clave InChI |
RFTVJRRPZATEBK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)P(=O)(O)O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B11763705.png)

![5,6-Dihydro-4H-cyclopenta[c]thiophene-1-carbaldehyde](/img/structure/B11763719.png)
![[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B11763722.png)
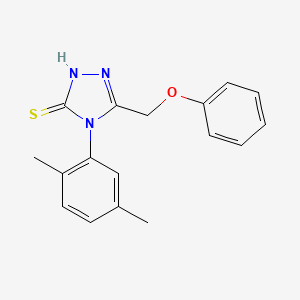
![2-(Ethylthio)-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B11763738.png)
![N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B11763739.png)
![tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B11763747.png)
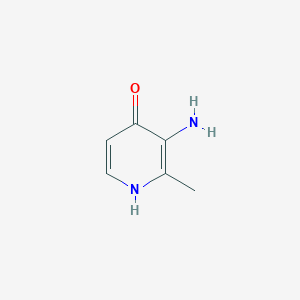

![methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate](/img/structure/B11763773.png)
